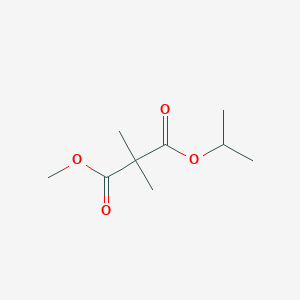
Methyl propan-2-yl dimethylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl propan-2-yl dimethylpropanedioate is an organic compound with the molecular formula C8H14O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by methyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl propan-2-yl dimethylpropanedioate can be synthesized through esterification reactions involving propanedioic acid derivatives. One common method involves the reaction of dimethyl malonate with isopropyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often utilize catalysts to enhance reaction rates and improve yields. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl propan-2-yl dimethylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl propan-2-yl dimethylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl propan-2-yl dimethylpropanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A similar ester with two methyl groups instead of one methyl and one isopropyl group.
Ethyl propan-2-yl dimethylpropanedioate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl propan-2-yl dimethylpropanedioate is unique due to the presence of both methyl and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
66850-09-7 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1-O-methyl 3-O-propan-2-yl 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C9H16O4/c1-6(2)13-8(11)9(3,4)7(10)12-5/h6H,1-5H3 |
Clé InChI |
VZYNJNINSFDRLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

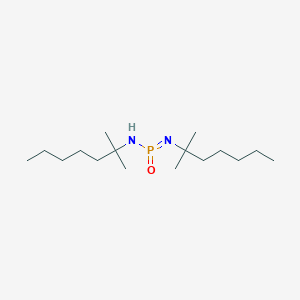
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
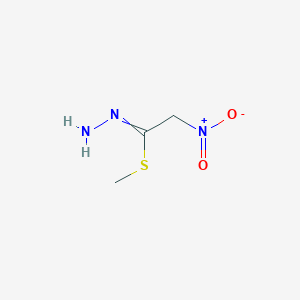
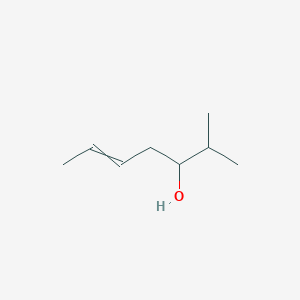

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


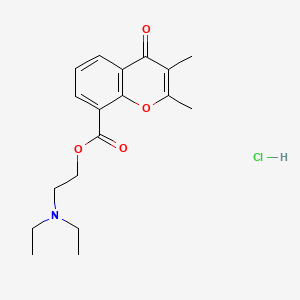
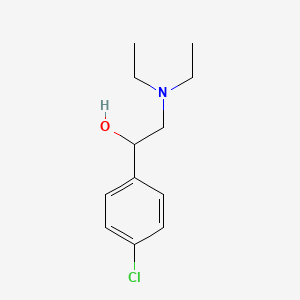
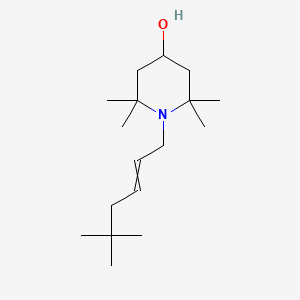
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
